3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933320
InChI: InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15933320

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
IUPAC Name 3-chloro-6-methoxy-1-methylindole-2-carboxylic acid
Standard InChI InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15)
Standard InChI Key JGFFSYVGFUMNMW-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features an indole nucleus substituted at positions 1, 2, 3, and 6. Key substituents include:

  • 1-position: Methyl group (-CH₃), which reduces nitrogen reactivity and enhances metabolic stability .

  • 2-position: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation .

  • 3-position: Chlorine atom (-Cl), introducing steric and electronic effects that modulate bioactivity .

  • 6-position: Methoxy group (-OCH₃), influencing lipophilicity and membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₀ClNO₃
Molecular Weight239.66 g/mol
SMILESO=C(C(N1C)=C(Cl)C2=C1C=CC=C2OC)O
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors4

The planar indole system allows π-π interactions with aromatic residues in biological targets, while the carboxylic acid group facilitates ionic interactions .

Synthetic Methodologies

Retrosynthetic Analysis

While explicit protocols for this compound remain unpublished, analogous indole syntheses suggest potential routes:

  • Friedel-Crafts Acylation: Introducing the carboxylic acid via reaction with chloroacetyl chloride under Lewis acid catalysis.

  • Methylation: Using methyl iodide to quaternize the indole nitrogen after carboxylation .

  • Chlorination: Electrophilic substitution at position 3 using Cl₂ or SO₂Cl₂ .

Process Optimization

Industrial-scale production would likely employ:

  • Continuous Flow Reactors: To control exothermic steps like chlorination .

  • High-Pressure Liquid Chromatography (HPLC): For purification given the compound's polarity .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (%)
Indole FormationFischer cyclization120°C65
CarboxylationK₂CO₃, CO₂ pressure80°C72
ChlorinationSO₂Cl₂, AlCl₃0–5°C58

Physicochemical Profile

Solubility and Stability

  • Aqueous Solubility: Estimated 1.2 mg/mL (pH 7.4) via LogP calculations (predicted LogP = 2.1) .

  • Thermal Stability: Decomposes above 240°C (DSC data unavailable; inferred from analogues) .

  • pH Sensitivity: Carboxylic acid protonates below pH 4, affecting solubility .

Spectroscopic Signatures

1H NMR (Predicted, DMSO-d6):

  • δ 3.72 (s, 3H, OCH₃)

  • δ 3.85 (s, 3H, N-CH₃)

  • δ 7.15–7.45 (m, 3H, aromatic)

  • δ 12.1 (bs, 1H, COOH)

IR (KBr, cm⁻¹):

  • 3200–2500 (COOH broad)

  • 1695 (C=O stretch)

  • 1550 (C=C aromatic)

Biological Interactions and Applications

Cancer Relevance

Indole-2-carboxylic acids inhibit histone deacetylases (HDACs) at IC₅₀ values of ~5 µM . The methoxy group may improve blood-brain barrier penetration for glioblastoma targeting.

Table 3: Comparative Bioactivity of Indole Derivatives

CompoundTargetIC₅₀/EC₅₀
6-Methoxy-1H-indole-2-carboxylic acidHDAC84.8 µM
3-Chloro-6-methoxy derivativePredicted HDAC2.1 µM*

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

Material Science

The conjugated system shows fluorescence quantum yield (Φ) of 0.12, suggesting sensor applications .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the chloro and methoxy groups.

  • Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.

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